molecular formula C22H18FN3OS2 B12455352 2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B12455352
M. Wt: 423.5 g/mol
InChI Key: FKZWEOIMAHCUBK-UHFFFAOYSA-N
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Description

2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a cyano group, a thiophene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

    Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

    Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is unique due to its combination of a cyano group, a thiophene ring, and a fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18FN3OS2

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(4-cyano-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H18FN3OS2/c23-14-5-3-6-15(11-14)25-20(27)13-29-22-18(12-24)16-7-1-2-8-17(16)21(26-22)19-9-4-10-28-19/h3-6,9-11H,1-2,7-8,13H2,(H,25,27)

InChI Key

FKZWEOIMAHCUBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CS3)SCC(=O)NC4=CC(=CC=C4)F)C#N

Origin of Product

United States

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